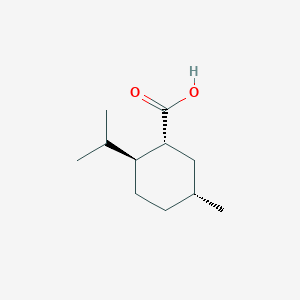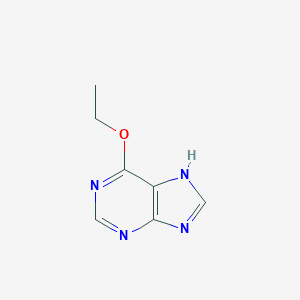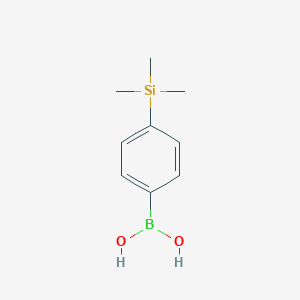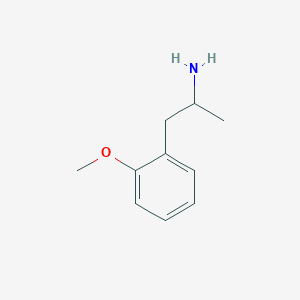
Tin diphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tin diphosphate, also known as stannous pyrophosphate, is a chemical compound that has been extensively studied for its potential applications in various fields. It is a white powder that is soluble in water and has a molecular weight of 266.73 g/mol. This compound has been studied for its potential use in dental products, as well as in the treatment of bone diseases, among other applications.
Mechanism of Action
The mechanism of action of tin diphosphate is not fully understood, but it is thought to involve the formation of complexes with calcium ions in the body. This can lead to the stimulation of bone growth and mineralization, as well as the inhibition of bacterial growth.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the stimulation of bone growth and mineralization, the inhibition of bacterial growth, and the reduction of dental plaque formation. It has also been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases.
Advantages and Limitations for Lab Experiments
Tin diphosphate has a number of advantages for use in lab experiments, including its low toxicity and its ability to form stable complexes with calcium ions. However, it also has some limitations, including its relatively low solubility in water and its sensitivity to pH and temperature.
Future Directions
There are a number of future directions for research on tin diphosphate, including the development of new dental products and treatments for bone diseases. Other potential applications include the development of new materials with unique properties, such as glasses and ceramics. Additionally, further research is needed to fully understand the mechanism of action of this compound and to explore its potential uses in other areas of biomedicine.
Synthesis Methods
Tin diphosphate can be synthesized through a variety of methods, including the reaction of this compound chloride with sodium pyrophosphate in an aqueous solution. Other methods include the reaction of tin oxide with phosphoric acid, or the reaction of tin(II) acetate with sodium pyrophosphate. The synthesis of this compound requires careful control of reaction conditions, including temperature, pH, and reaction time.
Scientific Research Applications
Tin diphosphate has been extensively studied for its potential applications in various fields, including dentistry, biomedicine, and materials science. In dentistry, this compound has been studied for its potential use in toothpaste and mouthwash formulations, as it has been shown to have antibacterial properties and to help prevent the formation of dental plaque. In biomedicine, this compound has been studied for its potential use in the treatment of bone diseases, such as osteoporosis, as it has been shown to stimulate bone growth and mineralization. In materials science, this compound has been studied for its potential use in the development of new materials, such as ceramics and glasses, due to its unique properties.
Properties
| 18472-93-0 | |
Molecular Formula |
H4O7P2Sn |
Molecular Weight |
296.69 g/mol |
IUPAC Name |
phosphonato phosphate;tin(4+) |
InChI |
InChI=1S/H4O7P2.Sn/c1-8(2,3)7-9(4,5)6;/h(H2,1,2,3)(H2,4,5,6); |
InChI Key |
YRSIMOVJWYUTSD-UHFFFAOYSA-N |
SMILES |
[O-]P(=O)([O-])OP(=O)([O-])[O-].[Sn+4] |
Canonical SMILES |
OP(=O)(O)OP(=O)(O)O.[Sn] |
| 18472-93-0 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Acetamide, N-[3-[(2-cyanoethyl)ethylamino]-4-methoxyphenyl]-](/img/structure/B95757.png)
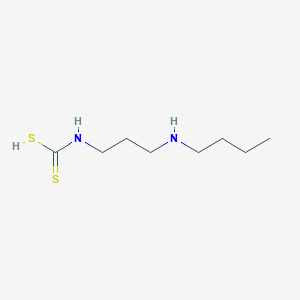
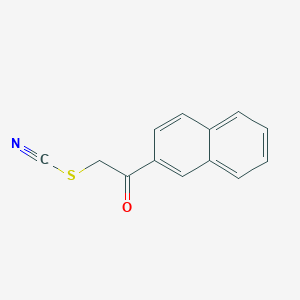
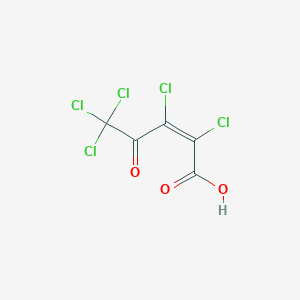

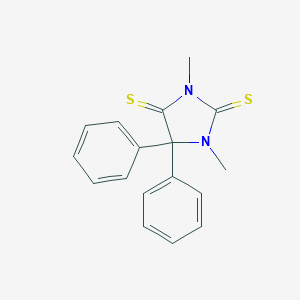
![Bicyclo[3.3.1]nonan-9-ol](/img/structure/B95771.png)
